Fotocaine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

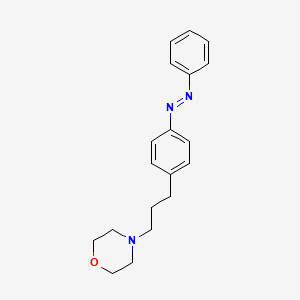

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene |

InChI |

InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2 |

InChI Key |

NDADKOVXAJKACJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

what is Fotocaine and its mechanism of action

An In-depth Technical Guide to Fotocaine, a Photochromic Ion Channel Blocker

Introduction

This compound is a novel, synthetic, photochromic ion channel blocker developed as a research tool in the field of photopharmacology.[1][2][3][4][5] It is a photoswitchable derivative of the long-lasting local anesthetic, fomocaine. The defining characteristic of this compound is its ability to have its biological activity controlled by light, allowing for high spatial and temporal precision in modulating neuronal function. This is achieved by converting the established drug into a photoswitchable one, a process referred to as "azologization". This compound is readily taken up by neurons and can be used to optically control action potential firing.

Mechanism of Action

This compound's mechanism of action is rooted in its molecular structure, which incorporates an azobenzene moiety. This allows the molecule to exist in two distinct isomeric states: a thermodynamically stable trans-isomer and a less stable cis-isomer. The transition between these states is controlled by specific wavelengths of light.

As a blocker of voltage-gated ion channels, particularly voltage-gated sodium channels (Nav), this compound's efficacy is dependent on its isomeric state. The trans-isomer is the more potent blocker. When neurons treated with this compound are illuminated with blue light (e.g., 450 nm), the molecule predominantly converts to the trans form, which effectively suppresses action potential firing. Conversely, illumination with ultraviolet light (e.g., 350 nm) switches the molecule to the cis form, which is a less effective blocker, thereby permitting action potential firing. This reversible isomerization allows for the dynamic and repeatable optical control of neuronal excitability. The cis-state is stable in the dark, meaning the effect can persist without continuous illumination.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocols

The development and characterization of this compound involved key experimental procedures to ascertain its photoswitching properties and its efficacy in controlling neuronal activity.

UV/Vis Spectroscopy

This protocol was used to confirm the light-induced isomerization of this compound and characterize the absorption spectra of its cis and trans isomers.

-

Sample Preparation: A 50 µM solution of this compound in dimethyl sulfoxide (DMSO) was prepared.

-

Instrumentation: A UV/vis spectrometer was used to measure the absorption spectra. The sample was placed in a 1 cm diameter quartz cuvette.

-

Procedure:

-

The initial absorption spectrum of the this compound solution (predominantly trans-isomer) was recorded.

-

The solution was illuminated from above using a monochromator to induce isomerization.

-

To switch to the cis-state, the sample was irradiated with ultraviolet light (e.g., 350 nm).

-

To switch back to the trans-state, the sample was irradiated with blue light (e.g., 450 nm).

-

Absorption at 330 nm was monitored over time to follow the isomerization process.

-

The stability of the cis-state was tested by leaving the sample in the dark and monitoring its spectrum.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to investigate the ability of this compound to optically control action potential firing in neurons.

-

Cell Preparation: Experiments were conducted on dissociated mouse hippocampal neurons.

-

Solution and Drug Application: this compound was applied at concentrations of 50 µM or 100 µM in the external bath solution. For some experiments, the tissue was treated with 100 µM this compound for 5 minutes, followed by a 10-minute washout to remove the extracellular compound, demonstrating its long-lasting effects as an open channel blocker.

-

Electrophysiology Protocol:

-

A neuron was selected and a whole-cell patch-clamp recording was established.

-

The cell was held at a membrane potential of -80 mV.

-

Action potentials (APs) were triggered by injecting a depolarizing current (e.g., 50 pA for 300 ms).

-

The experimental chamber was illuminated with specific wavelengths of light (450 nm or 350 nm) to control the isomeric state of this compound.

-

AP firing was measured under both illumination conditions to assess the blocking activity of trans-fotocaine (450 nm) and the permissive state of cis-fotocaine (350 nm).

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a new photochromic ion channel blocker via azologization of fomocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

The Principle of Fotocaine Photoswitching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a pioneering photopharmaceutical agent that represents a significant advancement in the precise control of neuronal activity.[1][2][3][4][5] This technical guide delves into the core principle of this compound's photoswitching mechanism, providing a comprehensive overview of its design, mechanism of action, quantitative photochemical and photophysical properties, and the experimental protocols for its characterization. By leveraging the principles of "azologization," this compound offers a reversible, light-mediated control over voltage-gated ion channels, opening new avenues for research in neuroscience and the development of novel therapeutics for pain and other neurological disorders.

Introduction: The "Azologization" of Fomocaine

This compound is a photoswitchable local anesthetic derived from the long-lasting anesthetic, fomocaine. The innovative design of this compound is rooted in the concept of "azologization," a strategy that involves the replacement of a key chemical moiety in an established drug with a photoisomerizable azobenzene group. In the case of this compound, the benzyl-phenyl ether bridge of fomocaine is substituted with a diazene (N=N) unit. This strategic substitution confers upon the molecule the ability to undergo reversible conformational changes upon illumination with specific wavelengths of light, thereby altering its biological activity.

The significance of this compound lies in its potential for high spatiotemporal control over neuronal function. Unlike traditional pharmaceuticals that exert their effects systemically, this compound can be activated and deactivated with light, allowing for targeted modulation of neuronal excitability in a defined area and for a specific duration. This capability has profound implications for both fundamental neuroscience research and the development of targeted therapies.

The Core Principle: Reversible Photoisomerization

The photoswitching of this compound is driven by the reversible trans-cis isomerization of its central azobenzene core. The two isomers, trans-Fotocaine and cis-Fotocaine, possess distinct three-dimensional structures and, consequently, different pharmacological activities.

-

trans-Fotocaine: This is the thermodynamically more stable, elongated isomer. It is the predominant form in the dark.

-

cis-Fotocaine: This is the thermodynamically less stable, bent isomer. It is formed upon irradiation with UV light.

The transition between these two states is controlled by light:

-

UV Light (e.g., 350 nm): Induces isomerization from the trans to the cis form.

-

Blue Light (e.g., 450 nm): Promotes the rapid reversion from the cis back to the trans form.

A key feature of this compound is the relative stability of the cis-isomer in the dark, a property known as bistability. This allows for the light-induced change in activity to persist for several minutes without the need for continuous illumination.

Quantitative Data on this compound Photoswitching

The photochemical and photophysical properties of this compound have been characterized using UV/vis spectroscopy. The following table summarizes the key quantitative data available.

| Parameter | Value | Conditions | Source |

| Concentration for Spectroscopy | 50 µM | In DMSO | |

| trans-to-cis Isomerization Wavelength | ~350 nm | Monochromatic light | |

| cis-to-trans Isomerization Wavelength | ~450 nm | Monochromatic light | |

| Spectroscopic Monitoring Wavelength | 330 nm (π to π* transition) | UV/vis Spectroscopy | |

| Photostationary State (PSS) with UV Light | Up to 90:10 (cis:trans) | Irradiation with UV light | |

| Stability of cis-isomer | Stable in the dark for several minutes | In DMSO |

Mechanism of Action: Light-Controlled Ion Channel Blockade

This compound is designed to function as a photochromic blocker of voltage-gated ion channels. The differential geometry of the trans and cis isomers is believed to result in varying affinities for and/or blocking efficacies of these channels. The current understanding of its mechanism of action on neuronal excitability is as follows:

-

Cellular Uptake: this compound is readily taken up by neurons.

-

trans-Isomer (Active State): Under blue light (450 nm), this compound exists predominantly in its trans conformation. In this state, it effectively blocks voltage-gated ion channels, leading to the inhibition of action potential firing.

-

cis-Isomer (Inactive State): Upon irradiation with UV light (350 nm), this compound converts to the cis isomer. This bent conformation is a less effective channel blocker, allowing for the generation of action potentials.

This reversible blockade of ion channels provides a direct mechanism for the optical control of neuronal activity.

Figure 1: Signaling pathway of this compound's light-dependent neuronal activity modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Photochemical Characterization by UV/vis Spectroscopy

This protocol is used to determine the photoswitching properties of this compound.

-

Sample Preparation: Prepare a 50 µM solution of this compound in dimethyl sulfoxide (DMSO).

-

Cuvette: Transfer the solution to a quartz cuvette with a 1 cm path length.

-

Spectrometer Setup: Place the cuvette in a UV/vis spectrophotometer.

-

Illumination: Illuminate the sample from above using a monochromator to allow for precise wavelength selection.

-

trans Spectrum: Record the absorption spectrum of the initial solution (predominantly trans-Fotocaine). The characteristic π to π* transition is observed around 330 nm.

-

trans-to-cis Isomerization: Irradiate the sample with 350 nm light to induce isomerization to the cis form. Monitor the decrease in absorbance at 330 nm over time until a photostationary state is reached.

-

cis Spectrum: Record the absorption spectrum of the solution at the photostationary state (enriched in cis-Fotocaine).

-

cis-to-trans Isomerization: Subsequently, irradiate the sample with 450 nm light to drive the isomerization back to the trans form. Monitor the increase in absorbance at 330 nm.

-

Reversibility: Repeat the cycles of 350 nm and 450 nm illumination to confirm the reversibility of the photoswitching.

-

Dark Stability: After enriching the cis-isomer population with 350 nm light, leave the sample in the dark and record spectra at regular intervals to determine the thermal relaxation rate back to the trans-isomer.

Figure 2: Experimental workflow for UV/vis spectroscopy of this compound.

Electrophysiological Recording of Neuronal Activity

This protocol is used to assess the light-dependent effects of this compound on neuronal excitability.

-

Cell Preparation: Use dissociated mouse hippocampal neurons in culture.

-

Electrophysiology Rig: Employ a patch-clamp setup equipped with an appropriate amplifier and data acquisition system. The microscope should be fitted with a light source capable of delivering specific wavelengths (350 nm and 450 nm).

-

External Solution: Prepare an external bath solution containing 50 µM this compound.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a starting potential of -80 mV in current-clamp mode.

-

-

Induction of Action Potentials: Inject a depolarizing current (e.g., 50 pA) to elicit action potential firing.

-

Testing the trans-Isomer (Blockade):

-

Illuminate the neuron with 450 nm light to ensure this compound is in the trans state.

-

Apply the depolarizing current pulse and record the neuronal response. A reduction or complete inhibition of action potential firing is expected.

-

-

Testing the cis-Isomer (Release of Blockade):

-

Switch the illumination to 350 nm to convert this compound to the cis state.

-

Apply the same depolarizing current pulse and record the response. The neuron should now fire action potentials reliably.

-

-

Reversibility: Alternate between 450 nm and 350 nm illumination while applying current pulses to demonstrate the reversible optical control of neuronal firing.

Synthesis of this compound

This compound is synthesized in a three-step process from commercially available starting materials. While the detailed, step-by-step synthesis protocol is typically found in the supporting information of the primary research article, the general approach involves the formation of the azobenzene core followed by the addition of the morpholinoethyl side chain.

Conclusion and Future Directions

This compound exemplifies the power of photopharmacology to create tools for the precise control of biological systems. Its ability to reversibly modulate neuronal activity with light offers significant advantages for studying the complex dynamics of neural circuits. Future research may focus on:

-

Red-Shifted Analogs: Developing derivatives of this compound that can be activated by longer wavelengths of light (in the red or near-infrared range) would allow for deeper tissue penetration and reduced phototoxicity, making them more suitable for in vivo applications.

-

Target Specificity: Investigating the interactions of this compound with specific subtypes of ion channels to develop more selective photopharmaceutical agents.

-

Therapeutic Applications: Exploring the potential of this compound and related compounds for the treatment of chronic pain, epilepsy, and other neurological conditions where precise, on-demand modulation of neuronal activity is desirable.

This technical guide provides a foundational understanding of the principles and methodologies associated with this compound. As research in photopharmacology continues to advance, the "azologization" strategy and the example of this compound will undoubtedly inspire the development of a new generation of light-controlled therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In This Issue, Volume 5, Issue 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. materialsciencetech.com [materialsciencetech.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Fotocaine: A Photoswitchable Ion Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic, fomocaine.[1][2] Its development is a prime example of "azologization," a chemical strategy that systematically converts established drugs into photoswitchable analogues.[1][3] This allows for precise spatiotemporal control over neuronal activity using light.[1] this compound is readily taken up by neurons and can optically control action potential firing by switching between its trans and cis isomers with 450 nm and 350 nm light, respectively. This document provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound, intended for researchers and professionals in drug development and neuroscience.

Discovery and Rationale

The development of this compound was born out of the desire to create photoswitchable ion channel blockers with improved biodistribution and pharmacokinetic properties. The core concept behind its creation is "azologization," where a key structural moiety in a known drug is replaced with an azobenzene group. In the case of this compound, the benzyl-phenyl ether bridge of the anesthetic fomocaine was replaced with a diazene (N=N) unit. This substitution was hypothesized to create a photoswitchable ion channel blocker that would retain the pharmacological properties of its parent compound while gaining optical controllability.

Synthesis of this compound

The synthesis of this compound is a three-step process starting from commercially available materials. A detailed protocol for the synthesis of a related compound, ethercaine, which involves diazotization and azo coupling, has been described and provides insight into the likely synthetic route for this compound.

Note: The detailed, step-by-step synthesis protocol for this compound is available in the Supporting Information of the primary publication by Schoenberger et al. in ACS Chemical Neuroscience (2014).

A generalized synthetic scheme for azobenzene-containing compounds similar to this compound involves:

-

Diazotization: Aniline is treated with a solution of sodium nitrite in hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling partner, such as phenol, in an alkaline solution to form the azobenzene core.

-

Alkylation and Functionalization: The resulting hydroxyazobenzene can then be further modified, for instance, by alkylation with a morpholino-containing group to yield the final this compound product.

Quantitative Data

The photophysical and electrophysiological properties of this compound have been characterized, providing key quantitative data for its application.

| Property | Value | Conditions | Reference |

| Isomerization Wavelengths | |||

| trans-to-cis Isomerization | ~350 nm | DMSO | |

| cis-to-trans Isomerization | ~450 nm | DMSO | |

| Electrophysiological Activity | |||

| Effective Concentration | 50 µM and 100 µM | Dissociated mouse hippocampal neurons and acute brain slices | |

| AP Firing Inhibition | Under 450 nm light (trans-fotocaine) | Current clamp mode | |

| AP Firing Permitted | Under 350 nm light (cis-fotocaine) | Current clamp mode | |

| Spectroscopic Properties | |||

| Monitored Transition | π to π* | 330 nm in DMSO | |

| cis-Isomer Stability | Stable for at least 10 minutes in the dark | DMSO | |

| Photostationary State (cis/trans) | Up to 90:10 | With UV irradiation |

Experimental Protocols

UV-Vis Spectroscopy for Photoswitching Analysis

This protocol outlines the method used to characterize the photoswitching properties of this compound.

Materials:

-

VARIAN Cary 50 Scan UV/vis spectrometer (or equivalent)

-

Quartz cuvette (1 cm path length)

-

Monochromator with a light fiber cable

-

This compound stock solution (e.g., in DMSO)

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a 50 µM solution of this compound in the desired solvent (e.g., DMSO) in a quartz cuvette.

-

Place the cuvette in the UV/vis spectrometer.

-

Illuminate the sample from above using a monochromator coupled to a light fiber cable.

-

To induce trans-to-cis isomerization, illuminate the sample with light at approximately 350 nm.

-

To induce cis-to-trans isomerization, illuminate the sample with light at approximately 450 nm.

-

Monitor the isomerization process by recording the absorption spectrum, specifically the change in the π to π* transition band at around 330 nm.

-

To test for bistability, after switching to the cis-state, leave the sample in the dark and monitor the absorption spectrum over time to observe any thermal relaxation back to the trans-state.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the method for investigating the optical control of neuronal action potential firing with this compound.

Materials:

-

Standard electrophysiology setup with a patch-clamp amplifier (e.g., HEKA Patch Clamp EPC10 USB) and software (e.g., Patch Master)

-

Micropipette puller and borosilicate glass pipettes

-

Microscope

-

Perfusion system

-

This compound stock solution (e.g., 1000x in DMSO)

-

External and internal pipette solutions (see below for compositions)

-

Dissociated mouse hippocampal neurons or acute brain slices

Solutions:

-

Bath Solution for Dissociated Neurons (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 20 HEPES (pH adjusted to 7.4 with NaOH).

-

Pipette Solution for Dissociated Neurons (in mM): 107 KCl, 1.2 MgCl₂, 1 CaCl₂, 10 EGTA, 5 HEPES, 2 MgATP, 0.3 Na₂GTP (pH adjusted to 7.2 with KOH).

-

Sucrose Medium for Brain Slices (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 25 Glucose, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose (carbogenated with 5% CO₂, 95% O₂).

-

Bath Solution for Brain Slices (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 1.25 NaH₂PO₄, 26 NaHCO₃.

-

Pipette Solution for Brain Slices (in mM): 140 K-gluconate, 4 NaCl, 12 KCl, 10 HEPES, 4 MgATP, 0.4 Na₂ATP (pH adjusted to 7.3 with KOH).

Procedure for Dissociated Neurons:

-

Prepare dissociated mouse hippocampal neurons on coverslips.

-

Perfuse the recording chamber with the external bath solution containing 50 µM this compound.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

In current-clamp mode, hold the cell at -80 mV.

-

Induce action potential firing by injecting a depolarizing current (e.g., 50 pA for 300 ms).

-

To test the effect of trans-fotocaine, illuminate the neuron with 450 nm light and observe the inhibition of action potential firing.

-

To test the effect of cis-fotocaine, switch the illumination to 350 nm light and observe the restoration of action potential firing.

Procedure for Acute Brain Slices:

-

Prepare 250 µm horizontal acute hippocampal brain slices from mice.

-

Incubate the slices in carbogenated sucrose medium at 34 °C for 30 minutes.

-

Transfer a slice to the recording chamber and perfuse with 100 µM this compound in bath solution for 5 minutes to allow for drug uptake.

-

Perfuse with regular bath solution for 10 minutes to wash out extracellular this compound.

-

Establish a whole-cell patch-clamp recording from a CA1 hippocampal neuron.

-

In current-clamp mode, inject a depolarizing current to elicit action potentials.

-

Illuminate the slice with 450 nm and 350 nm light to observe the reversible control of action potential firing.

Visualizations

Signaling Pathway: Optical Control of Neuronal Activity

References

Fotocaine: A Technical Guide to a Photochromic Ion Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photochromic ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4][5] Its activity can be controlled with high spatial and temporal precision using light, making it a powerful tool for research in neuroscience and pharmacology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and relevant signaling pathways. Recent research has also explored derivatives of this compound, such as ethercaine, indicating a continuing interest in developing light-controlled local anesthetics.

Core Concepts and Mechanism of Action

This compound's functionality is based on the principle of "azologization," where a photoisomerizable azobenzene group replaces a key structural moiety of a known drug, in this case, the benzyl-phenyl ether bridge of fomocaine. This substitution allows for reversible switching between two isomers, trans-fotocaine and cis-fotocaine, using specific wavelengths of light.

The trans isomer, induced by blue light (e.g., 450 nm), is the active form that blocks voltage-gated ion channels, effectively silencing neuronal activity. Conversely, UV light (e.g., 350 nm) converts this compound to its inactive cis isomer, allowing normal ion channel function and neuronal firing. Like many local anesthetics, this compound is believed to primarily target voltage-gated sodium channels (NaV). The blocking action of the trans isomer is characteristic of an open channel blocker, as evidenced by the initial action potential firing before suppression in patch-clamp experiments.

Photoisomerization of this compound

The reversible photoisomerization of this compound is the basis of its function. The key parameters of this process are summarized below.

| Property | Value | Reference |

| Active Isomer | trans-fotocaine | |

| Inactive Isomer | cis-fotocaine | |

| Wavelength for trans Isomerization | ~450 nm | |

| Wavelength for cis Isomerization | ~350 nm | |

| Photostationary cis/ trans Ratio (with UV) | Up to 90:10 | |

| Stability of cis Isomer in Dark | > 10 minutes |

Quantitative Data

The following tables summarize the quantitative data available from key experiments involving this compound.

| Experiment Type | Concentration | Cell/Tissue Type | Reference |

| UV/vis Spectroscopy | 50 µM | In DMSO | |

| Patch-Clamp Electrophysiology | 50 µM | Dissociated mouse hippocampal neurons | |

| Patch-Clamp Electrophysiology | 100 µM | Dissociated mouse hippocampal neurons | |

| Patch-Clamp Electrophysiology | 100 µM | Acute hippocampal mouse brain slices |

| Parameter | Value | Cell/Tissue Type | Reference |

| Holding Potential | -80 mV | Dissociated mouse hippocampal neurons | |

| Current Injection (to trigger AP) | 50 pA for 300 ms | Dissociated mouse hippocampal neurons | |

| Current Injection (to trigger AP) | 40 pA for several seconds | Acute hippocampal mouse brain slices |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for its characterization and use.

Experimental Protocols

The following are detailed methodologies for key experiments performed with this compound, based on published literature.

UV/vis Spectroscopy for Photoisomerization

-

Objective: To characterize the photoswitching properties of this compound.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Quartz cuvette (1 cm diameter)

-

UV/vis spectrometer

-

Monochromator for light illumination

-

-

Procedure:

-

Prepare a 50 µM solution of this compound in DMSO.

-

Place the solution in the quartz cuvette.

-

Position the cuvette in the UV/vis spectrometer for analysis.

-

Illuminate the sample from above using a monochromator set to the desired wavelength (e.g., 350 nm for cis isomerization, 450 nm for trans isomerization).

-

Record the absorption spectra to observe changes in the π to π* transition at approximately 330 nm, which is indicative of the isomerization state.

-

To test reversibility, alternate illumination between 350 nm and 450 nm and record the corresponding spectra.

-

To assess the stability of the cis isomer, illuminate with 350 nm light, then turn off the light source and monitor the absorption spectrum over time in the dark.

-

Whole-Cell Patch-Clamp Electrophysiology on Dissociated Neurons

-

Objective: To determine the effect of this compound on the action potential firing of individual neurons.

-

Materials:

-

Dissociated mouse hippocampal neurons

-

External bath solution

-

This compound stock solution

-

Patch-clamp rig with amplifier and data acquisition system

-

Light source for photostimulation (e.g., LED coupled to the microscope)

-

-

Procedure:

-

Culture dissociated mouse hippocampal neurons according to standard protocols.

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

-

Perfuse the chamber with the external bath solution.

-

Apply this compound to the bath solution at the desired final concentration (e.g., 50 µM or 100 µM).

-

Establish a whole-cell patch-clamp recording from a neuron in current-clamp mode.

-

Hold the cell at a membrane potential of -80 mV.

-

Inject a depolarizing current (e.g., 50 pA for 300 ms) to elicit action potential firing.

-

During current injection, illuminate the neuron with 450 nm light to convert this compound to the trans isomer and observe the effect on action potential firing.

-

Switch the illumination to 350 nm light to convert this compound to the cis isomer and observe the restoration of action potential firing during current injection.

-

Repeat the light-switching protocol to confirm the reversibility of the effect.

-

Whole-Cell Patch-Clamp Electrophysiology on Acute Brain Slices

-

Objective: To assess the action of this compound in a functional neuronal circuit and its distribution in tissue.

-

Materials:

-

BL6 wild-type mice (postnatal days 9-13)

-

Vibrating microtome

-

Carbogenated (95% O₂, 5% CO₂) sucrose medium

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

Patch-clamp rig as described above

-

-

Procedure:

-

Prepare 250 µm horizontal hippocampal brain slices from mice using a vibrating microtome in ice-cold, carbogenated sucrose medium.

-

Incubate the slices for 30 minutes at 34°C in carbogenated sucrose medium.

-

Transfer the slices to a holding chamber with aCSF at room temperature for at least 1 hour before recording.

-

Place a slice in the recording chamber and perfuse with aCSF.

-

To load the tissue with this compound, perfuse with 100 µM this compound in aCSF for 5 minutes.

-

Wash out the extracellular this compound by perfusing with normal aCSF for 10 minutes.

-

Perform whole-cell patch-clamp recordings from CA1 hippocampal neurons in current-clamp mode.

-

Inject a depolarizing current (e.g., 40 pA for several seconds) to induce action potential firing.

-

Simultaneously with current injection, switch the illumination between 450 nm and 350 nm to observe the inhibition and restoration of action potential firing, respectively.

-

Test the bistability of the effect by illuminating briefly and then turning off the light to see if the induced state (firing or non-firing) persists.

-

Conclusion and Future Directions

This compound represents a significant advancement in photopharmacology, offering a means to control neuronal activity with light. Its lipophilic nature allows it to be readily taken up by neurons in brain slices, and its bistable cis isomer provides for long-lasting effects without continuous illumination. While its primary target is presumed to be voltage-gated sodium channels, further research could elucidate its specific interactions with different NaV subtypes and other potential off-target channels. The development of this compound derivatives with red-shifted activation spectra would be a valuable improvement, reducing potential phototoxicity and allowing for deeper tissue penetration of the control light. The principles demonstrated by this compound pave the way for the development of a new generation of light-controlled therapeutics for applications in pain research, vision restoration, and the precise modulation of neuronal circuits.

References

- 1. Khan Academy [khanacademy.org]

- 2. Neuroanatomy, Neuron Action Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Action potential - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

The Optical Control of Neuronal Excitability: A Technical Guide to Fotocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fotocaine, a photochromic ion channel blocker derived from the local anesthetic fomocaine through a process known as azologization. This compound offers precise spatiotemporal control over neuronal activity through the application of light, presenting a powerful tool for research in neuroscience and a potential avenue for novel therapeutic strategies. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its application, and visualizes the underlying principles of its function.

Introduction: The Advent of Photopharmacology

The ability to control neuronal activity with high precision is a cornerstone of modern neuroscience research. Photopharmacology, a field that combines light and pharmacology, offers a significant leap forward in achieving this control. By designing drugs that can be switched between active and inactive states using light, researchers can modulate cellular functions with unprecedented temporal and spatial resolution.

This compound emerges from this field as a photoswitchable version of the established local anesthetic, fomocaine.[1][2][3][4] The "azologization" of fomocaine, a process of converting a bioactive molecule into a photoswitchable azobenzene derivative, underpins the functionality of this compound.[1] This modification allows for reversible control over its ability to block voltage-gated ion channels, thereby silencing or permitting neuronal firing in response to specific wavelengths of light. Unlike some earlier photoswitchable compounds that are permanently charged, this compound's uncharged nature may offer different pharmacodynamic properties.

Mechanism of Action: A Light-Gated Switch for Neuronal Activity

This compound's effects on neuronal excitability are mediated by its photoisomerization between two distinct forms: a trans isomer and a cis isomer. These two states are controlled by the application of different wavelengths of light and possess different biological activities.

-

trans-Fotocaine (Active State): Illumination with 450 nm light converts this compound to its trans isomer. In this configuration, this compound acts as an effective blocker of voltage-gated ion channels, thus inhibiting the generation of action potentials and silencing neuronal activity. Evidence suggests that trans-Fotocaine functions as an open channel blocker.

-

cis-Fotocaine (Inactive State): Conversely, illumination with 350 nm light shifts the equilibrium towards the cis isomer. In this state, this compound has a reduced affinity for the ion channel, allowing for normal ion flux and enabling action potential firing.

This reversible process allows for dynamic and repeatable control over neuronal excitability. A key feature of this compound is its bistability; the light-induced states are stable in the dark, meaning the silencing or enabling of neuronal activity persists even after the light source is removed.

The following diagram illustrates the logical workflow of this compound's mechanism of action.

References

Illuminating the Neural Landscape: A Technical Guide to Optogenetics

For Researchers, Scientists, and Drug Development Professionals

Optogenetics has emerged as a revolutionary technology, offering unprecedented control over neural activity through the precise application of light.[1][2][3] This in-depth technical guide delves into the foundational principles of this powerful technique, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness its capabilities. From the molecular mechanisms of light-sensitive proteins to detailed experimental protocols and data analysis, this guide serves as a core reference for understanding and implementing optogenetics in the laboratory.

Core Principles: The Interplay of Light and Genetics

At its heart, optogenetics is a fusion of optics and genetics that allows for the modulation of specific cell populations with millisecond precision.[4][5] The technique relies on the introduction of genes encoding light-sensitive proteins, known as opsins, into target neurons. These opsins, when expressed in the neuronal membrane, function as light-gated ion channels or pumps.

The Opsin Toolkit: Actuators of Neural Control

The versatility of optogenetics stems from a diverse array of microbial opsins, each with distinct spectral sensitivities and ion conductivities. These proteins can be broadly categorized into two main classes: excitatory and inhibitory.

-

Excitatory Opsins (Channelrhodopsins): Channelrhodopsins (ChRs), originally discovered in green algae, are light-gated ion channels that, upon stimulation with blue light, allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron, triggering action potentials. Channelrhodopsin-2 (ChR2) is the most widely used excitatory opsin.

-

Inhibitory Opsins (Halorhodopsins and Archaerhodopsins): To silence neuronal activity, researchers employ inhibitory opsins. Halorhodopsins (NpHR), derived from halobacteria, are light-activated chloride pumps that move Cl⁻ ions into the cell upon illumination with yellow or green light, leading to hyperpolarization and inhibition of firing. Archaerhodopsins (Arch) are light-driven proton pumps that move H⁺ ions out of the cell, also resulting in hyperpolarization and neuronal silencing.

The fundamental mechanism of action for these opsins involves a conformational change in a light-sensitive cofactor, retinal, upon photon absorption. This change in retinal's shape triggers a structural rearrangement of the opsin protein, opening or activating the ion channel or pump.

References

Unveiling the Profile of a Novel Anesthetic Agent: A Technical Guide to Fotocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical and pharmacological properties of Fotocaine, a novel investigational local anesthetic agent. This compound has emerged as a compound of interest due to its unique molecular structure, which suggests a potential for enhanced efficacy and a favorable safety profile compared to existing local anesthetics. This guide synthesizes the current, albeit limited, understanding of this compound, presenting available data on its physicochemical characteristics, proposed mechanism of action, and relevant experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and developers in the fields of anesthesiology, pharmacology, and medicinal chemistry.

Physicochemical Properties of this compound

Quantitative analysis of this compound's fundamental chemical properties is crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters that have been preliminarily determined for this compound.

| Property | Value | Significance |

| Molecular Weight | 288.42 g/mol | Influences diffusion and distribution across biological membranes. |

| pKa | 7.9 | Determines the degree of ionization at physiological pH, affecting receptor binding and cell penetration. |

| LogP (Octanol/Water) | 2.6 | Indicates lipophilicity, which correlates with membrane permeability and potency. |

| Aqueous Solubility | 0.85 mg/mL | Affects formulation possibilities and bioavailability. |

| Chemical Structure | Propyl 4-(butylamino)benzoate | A procaine-type ester-linked local anesthetic. |

Proposed Mechanism of Action: Sodium Channel Blockade

Like other local anesthetics, this compound is believed to exert its effects primarily by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a localized loss of sensation.

Fotocaine: An In-Depth Technical Guide for Beginners in Optogenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a photoswitchable local anesthetic that has emerged as a powerful tool in the field of optogenetics, offering precise spatiotemporal control over neuronal activity.[1][2][3] As an "azologized" derivative of the anesthetic fomocaine, this compound can be reversibly isomerized between two conformations using light of specific wavelengths. This unique property allows researchers to selectively and non-invasively silence neuronal action potentials, providing a significant advantage over traditional pharmacological and genetic methods. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and the necessary equipment for its application in optogenetics research.

Core Concepts: The Photopharmacology of this compound

This compound's functionality is rooted in the principles of photopharmacology, a field that utilizes light to control the activity of drugs.[4] The core of this compound's structure is an azobenzene moiety, a chemical group that can exist in two isomeric states: a thermally stable trans form and a metastable cis form.

-

trans-Fotocaine (Active State): In its elongated trans configuration, this compound acts as a potent blocker of voltage-gated sodium channels (NaV).[5] This is the "active" or "blocking" state of the molecule.

-

cis-Fotocaine (Inactive State): Upon irradiation with UV-A light (around 350 nm), the azobenzene group isomerizes to the bent cis configuration. This conformational change significantly reduces the molecule's ability to block NaV channels, rendering it "inactive" or "non-blocking".

-

Reversibility: The process is reversible. Exposure to blue light (around 450 nm) efficiently switches the molecule back to the active trans form.

This light-dependent activity allows for the precise control of neuronal firing. When neurons are exposed to trans-fotocaine, their ability to fire action potentials is suppressed. A pulse of 350 nm light can then restore neuronal activity, which can be subsequently silenced again with 450 nm light.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Local anesthetics, including this compound, exert their effects by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. The binding site for local anesthetics is located within the intracellular pore of the channel, specifically involving residues within the S6 transmembrane segments of the channel's domains.

The photoswitchable nature of this compound introduces a unique dimension to this mechanism. The different shapes of the trans and cis isomers result in differential binding affinities for the NaV channel pore.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in optogenetic experiments, compiled from published research.

| Parameter | Value | Notes |

| Concentration | 50 µM - 100 µM | Effective concentrations for neuronal silencing in dissociated hippocampal neurons and brain slices. |

| Wavelength for cis Isomerization | ~350 nm | UV-A light to switch this compound to its inactive state. |

| Wavelength for trans Isomerization | ~450 nm | Blue light to switch this compound to its active, channel-blocking state. |

| Solvent | DMSO (for stock), then diluted in extracellular solution | This compound is typically dissolved in DMSO to create a concentrated stock solution before being diluted to the final working concentration in the experimental bath solution. |

| Switching Time | Milliseconds to seconds | The precise time for isomerization depends on light intensity and other experimental factors. |

| Duration of Effect | Stable for several minutes in the dark | The cis isomer is metastable and will thermally relax back to the more stable trans form over time. However, it is stable enough for most experimental timescales. |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in common electrophysiological preparations.

Preparation of this compound Stock Solution

-

Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a 1000x stock solution (e.g., 50 mM or 100 mM).

-

Store the stock solution at -20°C, protected from light.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Detailed Protocol for Dissociated Hippocampal Neurons

-

Cell Culture: Culture dissociated hippocampal neurons on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Perfuse with the external solution.

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Switch the perfusion to an external solution containing the desired final concentration of this compound (e.g., 50 µM).

-

-

Photostimulation:

-

Use a light source coupled to the microscope (e.g., a monochromator or LED) to deliver light of specific wavelengths to the recorded cell.

-

To confirm the blocking effect, first illuminate with 450 nm light to ensure all this compound is in the trans state.

-

Induce action potentials by injecting depolarizing current through the patch pipette.

-

To observe the unblocking effect, illuminate the cell with 350 nm light while continuing to elicit action potentials.

-

Cycle between 450 nm and 350 nm illumination to demonstrate reversible control of neuronal firing.

-

Detailed Protocol for Acute Brain Slices

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) for slicing and recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose, bubbled with 95% O2 / 5% CO2.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a neuron within the slice.

-

Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 100 µM).

-

-

Photostimulation:

-

Deliver light to the recorded neuron through the microscope objective.

-

Follow the same illumination protocol as described for dissociated neurons to demonstrate photoswitchable control of action potential firing.

-

Experimental Setup

A standard electrophysiology rig can be adapted for this compound experiments with the addition of a suitable light source.

Essential Equipment:

-

Electrophysiology Rig: A standard setup for whole-cell patch-clamp recording, including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Light Source: A wavelength-switchable light source is crucial.

-

Monochromator: Offers precise wavelength selection.

-

LEDs: A more cost-effective option, with dedicated LEDs for ~350 nm and ~450 nm.

-

-

Light Delivery: The light from the source needs to be directed to the sample. This is typically achieved by coupling the light source to the fluorescence port of the microscope.

-

Light Intensity Calibration: It is important to measure and calibrate the light power delivered to the sample to ensure efficient isomerization and avoid phototoxicity. A photodiode power meter can be used for this purpose.

Conclusion

This compound represents a significant advancement in the field of optogenetics, providing a powerful and reversible method for controlling neuronal activity with light. Its ease of use and compatibility with standard electrophysiology techniques make it an accessible tool for a wide range of neuroscience research. By following the protocols and guidelines outlined in this technical guide, researchers new to this compound can confidently incorporate this innovative tool into their experimental repertoire to dissect the complexities of neural circuits.

References

- 1. Collection - Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 2. Development of a new photochromic ion channel blocker via azologization of fomocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. materialsciencetech.com [materialsciencetech.com]

- 4. Photopharmacology - Wikipedia [en.wikipedia.org]

- 5. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fotocaine for Optical Control of Neuronal Activity in Brain Slices

Introduction

Fotocaine is a photochromic ion channel blocker developed through the "azologization" of the local anesthetic fomocaine.[1][2] This compound provides a powerful tool for the optical control of neuronal excitability with high spatiotemporal precision.[1][2][3] this compound is readily taken up by neurons in brain slices, enabling researchers to reversibly inhibit action potential firing using light. Its mechanism of action relies on a reversible light-induced isomerization between two states.

Mechanism of Action

This compound's functionality is based on its azobenzene moiety, which can exist in two isomeric forms: trans and cis.

-

trans-Fotocaine (Active/Blocking State): Upon illumination with 450 nm light, this compound adopts the trans configuration. In this state, it acts as an open channel blocker, primarily targeting voltage-gated sodium channels (NaV). The blockage of these channels prevents the depolarization necessary for action potential firing, thus silencing the neuron.

-

cis-Fotocaine (Inactive/Permissive State): Illumination with 350 nm light converts the molecule to its cis isomer. This form has a much lower affinity for the ion channel, effectively unblocking it and permitting normal action potential firing in response to depolarizing stimuli.

An important feature of this compound is its bistability; the cis-state is stable for several minutes in the dark, meaning continuous UV illumination is not required to maintain the permissive state.

Applications in Neuroscience Research

The ability to optically control neuronal activity makes this compound a valuable tool for a variety of research applications, including:

-

Functional Circuit Mapping: By selectively silencing specific neurons or groups of neurons within a brain slice, researchers can investigate their role in local microcircuits.

-

Synaptic Plasticity Studies: this compound can be used to control the firing of pre- or postsynaptic neurons to study the induction and expression of synaptic plasticity.

-

Drug Development: As a derivative of a local anesthetic, this compound is a useful tool for studying the mechanisms of ion channel blockers and for the development of photopharmacological agents for conditions such as pain.

Experimental Considerations

-

Tissue Penetration: this compound is readily taken up by neurons in brain slice preparations.

-

Loading and Washout: A brief incubation period is sufficient for neurons to take up the drug. Following incubation, a washout period removes extracellular this compound, allowing for the study of the drug's effects from the intracellular compartment.

-

Light Delivery: A light source capable of delivering specific wavelengths (350 nm and 450 nm) is required. This can be achieved using LEDs or a wavelength-switchable light source coupled to the microscope's optical path.

This compound Signaling and Experimental Workflow

Caption: Light-dependent mechanism of this compound action on voltage-gated sodium channels.

Caption: Experimental workflow for this compound patch clamp experiments in brain slices.

Detailed Experimental Protocols

I. Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Recording

| Component | Concentration (mM) |

|---|---|

| NaCl | 126 |

| KCl | 3 |

| MgSO₄ | 2 |

| CaCl₂ | 2 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 26.4 |

| Glucose | 10 |

Preparation Note: Prepare 10x stock solutions. On the day of the experiment, dilute to 1x and bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use. Osmolarity should be adjusted to ~290 mOsm.

Sucrose-Based Cutting Solution

| Component | Concentration (mM) |

|---|---|

| NaCl | 87 |

| KCl | 2.5 |

| MgCl₂ | 7 |

| CaCl₂ | 0.5 |

| Glucose | 25 |

| NaH₂PO₄ | 1.25 |

| NaHCO₃ | 25 |

| Sucrose | 75 |

Preparation Note: Chill to 2-4°C and continuously bubble with carbogen.

Internal Solution for Patch Pipette

| Component | Concentration (mM) |

|---|---|

| Potassium Gluconate | 135 |

| HEPES | 10 |

| MgCl₂ | 4 |

| Na₂ATP | 4 |

| NaGTP | 0.4 |

| Sodium Creatine Phosphate | 10 |

Preparation Note: Adjust pH to 7.3 with KOH. Filter through a 0.2 µm syringe filter.

This compound Stock Solution

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution into the recording aCSF to the final working concentration.

II. Brain Slice Preparation

-

Anesthetize the mouse according to approved institutional animal care protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.

-

Rapidly dissect the brain and place it in the ice-cold cutting solution.

-

Mount the brain on a vibratome stage and prepare acute slices (e.g., 300 µm thickness).

-

Transfer the slices to a recovery chamber containing carbogenated sucrose solution and incubate at 34°C for 30 minutes.

-

After recovery, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

III. This compound Application and Patch Clamp Recording

-

This compound Incubation: Before recording, transfer the slices to a chamber and perfuse with aCSF containing this compound for 5 minutes.

-

Washout: Perfuse the slices with standard aCSF for 10 minutes to remove extracellular this compound.

-

Patch Clamp Recording:

-

Transfer a slice to the recording chamber of the microscope, continuously perfused with carbogenated aCSF.

-

Using differential interference contrast (DIC) optics, identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution and approach the target neuron.

-

Establish a GΩ seal and rupture the membrane to achieve the whole-cell configuration.

-

Switch to current-clamp mode and hold the neuron at approximately -80 mV.

-

IV. Optical Stimulation Protocol

-

Induce Action Potentials: Inject a depolarizing current step to elicit a train of action potentials.

-

Block Firing (trans state): While continuing the current injections, illuminate the slice with 450 nm light. This will switch this compound to its trans isomer, leading to the suppression of action potential firing.

-

Restore Firing (cis state): Switch the illumination to 350 nm light. This will convert this compound to the inactive cis isomer, and action potential firing in response to the current injection should resume.

-

Repeatability: This process of blocking and unblocking neuronal firing can be repeated multiple times.

Quantitative Data Summary

Table 1: this compound Application Parameters for Brain Slices

| Parameter | Value | Reference |

|---|---|---|

| This compound Concentration | 100 µM | |

| Incubation Time | 5 minutes | |

| Washout Time | 10 minutes |

| Application Solution | aCSF | |

Table 2: Electrophysiological Recording Parameters

| Parameter | Value | Reference |

|---|---|---|

| Recording Configuration | Whole-Cell Patch Clamp | |

| Recording Mode | Current Clamp | |

| Holding Potential | -80 mV | |

| Current Injection (dissociated neurons) | 50 pA for 300 ms | |

| Current Injection (brain slices) | 40 pA |

| Target Neurons | Hippocampal CA1 Neurons | |

Table 3: Optical Stimulation Parameters

| Parameter | Wavelength | Effect on this compound | Neuronal Response | Reference |

|---|---|---|---|---|

| Blocking Illumination | 450 nm | Converts to trans (active) | Action potential firing suppressed |

| Unblocking Illumination | 350 nm | Converts to cis (inactive) | Action potential firing restored | |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

Application Notes: Fotocaine for High-Precision Modulation of Neuronal Activity in Dissociated Neuron Cultures

Introduction

Fotocaine is a novel, light-activated, selective blocker of the voltage-gated sodium channel Nav1.7. Its photo-inducible nature provides researchers with unprecedented spatiotemporal control over neuronal excitability. In its inactive state, this compound exhibits minimal off-target effects. Upon illumination with a specific wavelength of light (405 nm), it undergoes a conformational change, enabling high-affinity binding to and inhibition of Nav1.7 channels. This property makes this compound an invaluable tool for studies in neuropharmacology, pain research, and drug development, particularly in dissociated neuron cultures where precise control over individual cells is paramount.

Mechanism of Action

This compound's mechanism revolves around a photosensitive caging group that renders the molecule inert in the absence of light. This caging group is cleaved upon exposure to 405 nm light, releasing the active form of the molecule. The active this compound then selectively binds to the Nav1.7 channel, a key mediator of action potential propagation in nociceptive neurons. By blocking this channel, this compound effectively silences the neuron, preventing the transmission of pain signals.

Applications in Dissociated Neuron Cultures

-

Functional Characterization of Nociceptors: Isolate and study the electrophysiological properties of pain-sensing neurons by selectively silencing them.

-

High-Throughput Screening of Analgesics: Develop assays to screen for compounds that modulate Nav1.7 activity by observing their interaction with this compound's effects.

-

Network Activity Studies: Investigate the role of specific neurons within a cultured network by controlling their firing patterns with high temporal precision.

-

Validation of Pain Pathway Models: Use this compound to validate in vitro models of neuropathic pain and other sensory neuronopathies.

Experimental Protocols

Protocol 1: Preparation and Application of this compound

This protocol describes the preparation of this compound for use in dissociated neuron cultures.

-

Reconstitution: Reconstitute lyophilized this compound in DMSO to create a 10 mM stock solution.

-

Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to 6 months.

-

Working Solution: On the day of the experiment, dilute the stock solution in your desired extracellular recording solution (e.g., aCSF, Tyrode's solution) to the final working concentration (typically 1-10 µM). Protect the working solution from light.

-

Application: Perfuse the dissociated neuron culture with the this compound working solution for 5-10 minutes to allow for equilibration before light activation.

Protocol 2: Photoactivation of this compound and Electrophysiological Recording

This protocol details the light-activation of this compound and subsequent measurement of its effects using patch-clamp electrophysiology.

-

Cell Preparation: Prepare dissociated dorsal root ganglion (DRG) neurons or other relevant neuronal types on coverslips suitable for microscopy and electrophysiology.

-

Recording Setup: Place the coverslip in a recording chamber on an inverted microscope equipped with a 405 nm light source and a patch-clamp amplifier.

-

This compound Application: Perfuse the chamber with the this compound working solution as described in Protocol 1.

-

Patch-Clamp: Establish a whole-cell patch-clamp recording from a target neuron.

-

Baseline Recording: Record baseline neuronal activity, including resting membrane potential and action potential firing in response to current injections.

-

Photoactivation: Deliver a brief pulse of 405 nm light (e.g., 100-500 ms) focused on the patched neuron.

-

Post-Activation Recording: Immediately following photoactivation, record the neuronal activity again to measure the inhibitory effect of the activated this compound.

-

Data Analysis: Analyze the changes in action potential frequency, amplitude, and other electrophysiological parameters before and after photoactivation.

Quantitative Data

The following tables summarize hypothetical data from experiments using this compound in dissociated DRG neuron cultures.

Table 1: Dose-Dependent Inhibition of Action Potential Firing by this compound

| This compound Concentration (µM) | Mean Action Potential Frequency (Hz) | Standard Deviation | % Inhibition |

| 0 (Control) | 15.2 | 2.1 | 0% |

| 1 | 11.8 | 1.9 | 22.4% |

| 5 | 6.5 | 1.2 | 57.2% |

| 10 | 2.1 | 0.8 | 86.2% |

| 20 | 0.3 | 0.2 | 98.0% |

Table 2: Pharmacological Properties of Activated this compound

| Parameter | Value |

| IC₅₀ (Nav1.7) | 4.8 µM |

| Activation Wavelength | 405 nm |

| Time to Onset (at 10 µM) | < 500 ms |

| Duration of Effect (at 10 µM) | ~ 15 minutes |

Troubleshooting and Considerations

-

Phototoxicity: Minimize light exposure to prevent phototoxicity. Use the lowest effective light intensity and duration.

-

Off-Target Effects: While designed for selectivity, high concentrations of this compound may have off-target effects. Always include appropriate controls.

-

Incomplete Activation: Ensure the light source is properly focused and calibrated to achieve complete activation of this compound in the area of interest.

-

Reversibility: The inhibitory effect of this compound is long-lasting but will diminish over time as the active molecule unbinds or is metabolized. For washout experiments, extended perfusion with a drug-free solution is necessary.

Application Notes and Protocols for Photocontrol with Fotocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotocaine is a photochromic ion channel blocker derived from the local anesthetic fomocaine.[1][2][3][4][5] Its activity can be precisely controlled by light, offering a powerful tool for research in neuroscience and pharmacology. This compound's mechanism of action is based on the reversible isomerization of its azobenzene core. The trans-isomer, induced by blue light (e.g., 450 nm), is the active form that blocks voltage-gated ion channels, thereby inhibiting neuronal action potential firing. Conversely, illumination with UV light (e.g., 350 nm) converts this compound to its inactive cis-isomer, allowing for the restoration of neuronal activity. This light-dependent activity allows for high spatiotemporal control over neuronal function.

Key Features of this compound:

-

Photoswitchable Activity: Reversible control of ion channel blockade using light.

-

Tissue Penetrance: Readily taken up by neurons in brain slices.

-

Long-Lasting Effects: Photocontrol is possible without continuous extracellular application after initial loading.

-

Bistability: The cis-state is stable in the dark for several minutes, reducing the need for continuous illumination.

Applications

-

Optical control of neuronal action potential firing.

-

Research in pain mechanisms and potential for light-controlled analgesia.

-

Studying the role of specific ion channels in neuronal circuits.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound based on published studies.

Table 1: Spectral Properties and Isomerization

| Parameter | Wavelength/Value | Isomer | Effect |

| Activation Wavelength | 450 nm | trans-Fotocaine | AP firing inhibited (active blocker) |

| Inactivation Wavelength | 350 nm | cis-Fotocaine | AP firing permitted (inactive blocker) |

| Graded Control | 350 - 400 nm | Mixture of cis/trans | Graded effects on AP firing |

| cis to trans ratio | Up to 90:10 with UV light | - | - |

Table 2: Experimental Parameters for Cellular Assays

| Parameter | Value | Cell Type |

| This compound Concentration | 50 µM | Dissociated mouse hippocampal neurons |

| 100 µM | Dissociated mouse hippocampal neurons, Acute hippocampal mouse brain slices | |

| Holding Potential | -80 mV | Dissociated mouse hippocampal neurons |

| Current Injection | 50 pA for 300 ms | Dissociated mouse hippocampal neurons |

| Incubation Time (Brain Slices) | 5 minutes with 100 µM this compound | Acute hippocampal mouse brain slices |

| Washout Time (Brain Slices) | 10 minutes with buffered ringer solution | Acute hippocampal mouse brain slices |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the photocontrol of neuronal firing by this compound. Illumination with 450 nm light converts this compound to its active trans-isomer, which blocks voltage-gated sodium channels (NaV), preventing depolarization and inhibiting the firing of action potentials. Subsequent illumination with 350 nm light isomerizes this compound to the inactive cis-form, removing the block and allowing for normal action potential generation.

Caption: Photocontrol of neuronal firing by this compound.

Experimental Protocols

Protocol 1: Photocontrol of Action Potential Firing in Dissociated Hippocampal Neurons

This protocol describes the use of this compound to optically control action potential firing in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Dissociated mouse hippocampal neurons

-

External bath solution

-

This compound stock solution (in DMSO)

-

Patch-clamp setup with a monochromator for illumination

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation: Prepare dissociated mouse hippocampal neurons using standard laboratory protocols.

-

This compound Application:

-

Prepare a 50 µM solution of this compound in the external bath solution.

-

Perfuse the cultured neurons with the this compound solution.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording in current-clamp mode.

-

Hold the neuron at a starting potential of -80 mV.

-

-

Induction of Action Potentials:

-

Inject a depolarizing current of 50 pA for 300 ms to induce action potential firing.

-

-

Photocontrol:

-

Inhibition: Illuminate the patched neuron with 450 nm light. Observe the inhibition of action potential firing. The initial action potential at the beginning of the current injection indicates that trans-Fotocaine acts as an open channel blocker.

-

Activation: Switch the illumination to 350 nm light. Observe the reliable firing of action potentials in response to the same current injection.

-

This process can be repeated to demonstrate reversible control.

-

Protocol 2: Photocontrol in Acute Hippocampal Brain Slices

This protocol details the application of this compound for photocontrol of neuronal activity in a more intact neural circuit.

Materials:

-

Acute hippocampal brain slices (250 µm) from mice (e.g., postnatal days 9-13).

-

Carbogenated (95% O₂, 5% CO₂) sucrose-based cutting solution.

-

Carbogenated artificial cerebrospinal fluid (aCSF) for recovery and recording.

-

This compound stock solution (in DMSO).

-

Vibrating microtome.

-

Patch-clamp setup with illumination.

Procedure:

-

Slice Preparation:

-

Rapidly prepare 250 µm horizontal hippocampal slices in ice-cold, carbogenated sucrose solution.

-

Incubate the slices for 30 minutes at 34°C in the same solution.

-

-

This compound Loading:

-

Transfer the slices to a holding chamber with carbogenated aCSF.

-

Perfuse the slices with 100 µM this compound in aCSF for 5 minutes to allow for drug uptake.

-

-

Washout:

-

Perfuse the slices with fresh aCSF for 10 minutes to remove extracellular this compound.

-

-

Patch-Clamp Recording:

-

Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from CA1 hippocampal neurons.

-

-

Photocontrol:

-

Similar to the dissociated neuron protocol, use 450 nm light to inhibit action potential firing and 350 nm light to permit it.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experiment using this compound for photocontrol.

Caption: General experimental workflow for photocontrol with this compound.

Synthesis of this compound

This compound can be synthesized in a three-step process from commercially available starting materials. A detailed synthesis protocol can be found in the supporting information of the primary literature. A related compound, "ethercaine," has also been synthesized and studied for its photoswitchable local anesthetic properties.

Safety Precautions

As with any chemical compound, appropriate personal protective equipment should be worn when handling this compound. The use of UV light for photoactivation requires appropriate shielding and eye protection to prevent tissue damage.

References

- 1. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a new photochromic ion channel blocker via azologization of fomocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Pain Research Using Fotocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotocaine is a novel photopharmacological agent derived from the local anesthetic fomocaine. It functions as a photochromic ion channel blocker, offering precise spatiotemporal control over neuronal activity. This document provides detailed application notes and proposed protocols for the in vivo application of this compound in pain research. While direct in vivo pain studies on this compound are not yet extensively published, its mechanism of action, established through in vitro studies, and data from similar photoswitchable anesthetics, such as ethercaine, allow for the formulation of robust experimental designs. This compound's ability to reversibly block voltage-gated sodium channels upon illumination presents a powerful tool for investigating nociceptive pathways and developing novel analgesic therapies.

Introduction to this compound

This compound is an "azologized" derivative of fomocaine, incorporating an azobenzene moiety that allows for photoisomerization. This property enables the control of its biological activity with light. The trans-isomer of this compound, induced by violet-blue light (approximately 450 nm), is the active form that blocks voltage-gated sodium channels (Nav). Conversely, illumination with UV-A light (approximately 350 nm) converts it to the inactive cis-isomer, restoring neuronal activity.[1][2] This reversible control of action potential firing makes this compound a promising candidate for targeted analgesia with minimal off-target effects.[1][2]

Key Features of this compound:

-

Photocontrol: Biological activity is controlled by specific wavelengths of light.[1]

-

Reversibility: The switching between active and inactive states is reversible.

-

Spatiotemporal Precision: Analgesic effects can be localized to specific tissues and timed precisely.

-

Mechanism: Blocks voltage-gated sodium channels, a key mechanism in pain signal transmission.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by modulating the activity of voltage-gated sodium channels in nociceptive neurons. These channels are critical for the initiation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

In its trans configuration (activated by ~450 nm light), this compound acts as an open channel blocker, inhibiting the influx of sodium ions and thereby preventing neuronal depolarization and the firing of action potentials. Switching the illumination to ~350 nm light converts this compound to its cis isomer, which has a significantly lower affinity for the sodium channel, thus lifting the block and allowing normal neuronal activity to resume.

Quantitative Data Summary

Direct in vivo quantitative data for this compound in pain models is limited in publicly available literature. The following tables summarize key in vitro data for this compound and relevant in vivo data for the related photoswitchable anesthetic, ethercaine.

Table 1: In Vitro Electrophysiological Data for this compound

| Parameter | Condition | Value/Effect | Species | Reference |

| Action Potential Firing | 50 µM this compound + 450 nm light (trans-isomer) | Firing suppressed | Mouse | |

| Action Potential Firing | 50 µM this compound + 350 nm light (cis-isomer) | Firing enabled | Mouse | |

| Concentration for Effect | - | 50-100 µM showed effective photocontrol | Mouse | |

| Bistability | Neuronal silencing triggered by 450 nm light | Sustained in the dark, lifted with 350 nm light | Mouse | |

| Bistability | AP firing activated with 350 nm light | Continued in the dark, abrogated by 450 nm light | Mouse |